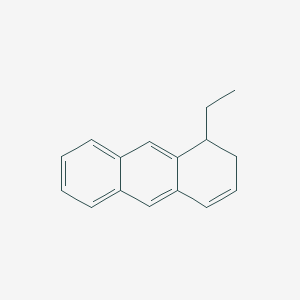

1-Ethyl-1,2-dihydroanthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93927-08-3 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-ethyl-1,2-dihydroanthracene |

InChI |

InChI=1S/C16H16/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-7,9-12H,2,8H2,1H3 |

InChI Key |

DDGKDGLCKBJAOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC=CC2=CC3=CC=CC=C3C=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 1,2 Dihydroanthracene and Its Precursors

Hydrogenation Strategies for Anthracene (B1667546) and Alkyl-Substituted Anthracenes

The conversion of anthracene and its alkyl-substituted derivatives to their dihydro counterparts is a critical step in the synthesis of compounds like 1-Ethyl-1,2-dihydroanthracene. This transformation is typically achieved through catalytic hydrogenation, dissolving metal reductions, or the reductive aromatization of corresponding quinones.

Catalytic Hydrogenation Approaches for Dihydroanthracene Synthesis

Catalytic hydrogenation stands as a versatile and widely employed method for the reduction of aromatic systems. The choice of catalyst, reaction conditions, and substrate all play a crucial role in the selectivity and efficiency of the hydrogenation process, leading to partially or fully saturated products.

A variety of heterogeneous catalysts are effective for the hydrogenation of anthracene and its derivatives.

Nickel-on-Kieselguhr: This catalyst has been demonstrated to be effective for the hydrogenation of pure anthracene under high pressure. nih.gov The initial product of this reaction is primarily octahydroanthracene, which can be isolated in high yields. nih.gov Further hydrogenation of octahydroanthracene with a fresh batch of catalyst leads to a mixture of perhydroanthracenes. nih.gov

Pt/C (Platinum on Carbon): Platinum on carbon is another robust catalyst for anthracene hydrogenation. Studies have been conducted at temperatures ranging from 215 to 280°C and pressures of 40 to 90 atm. numberanalytics.com This method can lead to the formation of perhydroanthracene with high selectivity. numberanalytics.com The hydrogenation of anthracene over a 3 wt% Pt/C catalyst at 280°C and 90 atm has been reported. google.comsci-hub.se Ruthenium nanoparticles stabilized by PPh3 have also shown efficacy in the hydrogenation of polycyclic aromatic hydrocarbons, including anthracene, under milder conditions, yielding 1,2,3,4-tetrahydroanthracene (B3049651) as a major product. rsc.org

Ni/Hβ-Zeolite: Nickel supported on Hβ-zeolite has been investigated for the catalytic hydrogenation of anthracene. researchgate.net Using supercritical carbon dioxide as a solvent, 100% conversion of anthracene can be achieved at 100°C. google.com The selectivity towards different hydrogenation products, such as dihydroanthracene, tetrahydroanthracene, and octahydroanthracene, is influenced by the reaction conditions. google.com

The following table summarizes the performance of different heterogeneous catalysts in the hydrogenation of anthracene.

| Catalyst | Substrate | Major Product(s) | Reference(s) |

| Nickel-on-Kieselguhr | Anthracene | Octahydroanthracene, Perhydroanthracene | nih.gov |

| 3 wt% Pt/C | Anthracene | Perhydroanthracene | numberanalytics.com |

| Ni/Hβ-Zeolite | Anthracene | Dihydroanthracene, Tetrahydroanthracene, Octahydroanthracene | google.com |

| Ru-NPs/PPh3 | Anthracene | 1,2,3,4-Tetrahydroanthracene | rsc.org |

The selectivity of anthracene hydrogenation is highly dependent on the reaction parameters.

Pressure: In the hydrogenation of anthracene over a Ni/Hβ-zeolite catalyst in supercritical CO2, the reaction pressure significantly impacts the selectivity. google.com For instance, a total pressure of 7 MPa was found to be optimal for achieving high selectivity towards octahydroanthracene. google.com The selectivity for octahydroanthracene increases with rising H2 partial pressure, which is attributed to a higher concentration of hydrogen atoms. google.com

Temperature: Temperature also plays a critical role. In the same Ni/Hβ-zeolite system, the conversion of anthracene increases with temperature. google.com For Pt/C catalyzed hydrogenation, reactions have been studied at temperatures between 215 and 280°C. numberanalytics.com The ratio of perhydroanthracene isomers in the final product is determined by both pressure and temperature. numberanalytics.com

The table below illustrates the effect of reaction conditions on anthracene hydrogenation over a 40 wt% Ni/Hβ-zeolite catalyst. google.com

| Temperature (°C) | Pressure (MPa) | H2 Partial Pressure (MPa) | Anthracene Conversion (%) | Selectivity to Octahydroanthracene (%) |

| 100 | 6.9 | 2.76 | 100 | High |

| 100 | 2.8-16.6 | 2.76 | ~100 (except at 2.76 MPa) | Increased up to 6.9 MPa, then decreased |

The use of supercritical fluids, particularly supercritical carbon dioxide (sc-CO2), has been shown to enhance the efficacy of anthracene hydrogenation. google.com Hydrogenation in sc-CO2 can lead to 100% conversion at relatively mild temperatures (e.g., 100°C) over a Ni/Hβ-zeolite catalyst. google.com This enhancement is attributed to reduced mass transfer limitations and increased solubility of both hydrogen and the anthracene substrate in the reaction medium. google.com Continuous hydrogenation of anthracene in a mixture of hydrogen and supercritical CO2 over a palladium on gamma alumina (B75360) catalyst has also been demonstrated. acs.org

Dissolving Metal Reductions (e.g., Sodium/Ethanol (B145695), Magnesium)

Dissolving metal reductions offer an alternative to catalytic hydrogenation for the synthesis of dihydroanthracenes.

Sodium/Ethanol: The reduction of anthracene using sodium metal in ethanol is a classic method for producing 9,10-dihydroanthracene (B76342). researchgate.net This method, a type of Birch reduction, selectively reduces the central ring of the anthracene molecule. acs.org A procedure using sodium and tert-butyl alcohol has also been reported to yield 9,10-dihydroanthracene in high yield at room temperature. nih.gov

Magnesium: Magnesium has also been employed for the reduction of anthracene. The reaction of anthracene with dimeric magnesium(I) complexes leads to the formation of a magnesium anthracene complex. pharmaffiliates.com A proposed mechanism for the reduction of anthracene using magnesium catalyzed by glacial acetic acid involves a single electron transfer from magnesium to anthracene to form a radical anion, which is then protonated. researchgate.net

Reductive Aromatization of Anthraquinones and Derivatives

The synthesis of dihydroanthracenes can also be approached through the reductive aromatization of anthraquinones. This method is particularly useful for preparing substituted dihydroanthracenes. For instance, 1,8-dimethoxy-9,10-anthraquinone can be reduced by zinc in refluxing acetic acid to yield 1,8-dimethoxy-9,10-dihydroanthracene. sci-hub.se This suggests that an ethyl-substituted anthraquinone (B42736) could be a viable precursor for this compound. The reduction of anthraquinone itself is a key step in some industrial processes, where it is reduced to 9,10-dihydroxyanthracene. The synthesis of 1,4-dihydroanthracene-9,10-diol (B3191622) can be achieved through the reduction of 9,10-anthraquinone using hydrogen gas with a platinum or nickel catalyst.

Hydrogenation in the Presence of CO-H2O Systems

The partial hydrogenation of anthracene, a key precursor to dihydroanthracene derivatives, can be achieved using in situ hydrogen generated from the water-gas shift reaction (WGSR). mdpi.com This method has been studied with Fe-based catalysts at elevated temperatures and pressures. The catalytic activity for anthracene hydrogenation under a CO-H2O system is notable, whereas activity is significantly lower under N2-H2O or H2-H2O atmospheres. mdpi.comresearchgate.net

Research indicates that the effectiveness of the Fe-based catalyst is dependent on the iron precursor used. mdpi.com The catalytic activity follows the order: Fe(NO3)3·9H2O > Fe naphthenate > FeSO4·7H2O. mdpi.comresearchgate.net The higher activity of Fe(NO3)3·9H2O is attributed to its complete decomposition to form active Fe3O4 species at a lower temperature (350 °C). researchgate.netdntb.gov.ua It is these Fe3O4 species that are considered to play a crucial role in the hydrogenation process under CO and H2O. researchgate.netdntb.gov.ua

Interestingly, the conversion of anthracene is remarkably higher with the in situ hydrogen produced from the WGSR compared to using molecular hydrogen, even when the amount of molecular hydrogen is greater. mdpi.comresearchgate.net This suggests that the in situ generated hydrogen is more active for the hydrogenation of polyaromatic hydrocarbons (PAHs). mdpi.comresearchgate.net

Table 1: Hydrogenation of Anthracene with Fe-Based Catalysts under CO-H2O System

| Catalyst Precursor | Temperature (°C) | Initial CO Pressure (MPa) | CO/H2O Molar Ratio | Anthracene Conversion (%) (after 120 min) |

|---|---|---|---|---|

| None | 400 | 2 | 1/3 | < 10 |

| Fe(NO3)3·9H2O | 400 | 2 | 1/3 | Significantly Increased |

Data sourced from a study on the partial hydrogenation of anthracene. mdpi.com

Direct Synthetic Routes and Coupling Reactions

Direct synthesis and coupling reactions offer alternative pathways to construct the dihydroanthracene skeleton and introduce substituents.

The synthesis of bibenzyl derivatives through the reductive homocoupling of benzyl (B1604629) chlorides can be achieved using zirconocene (B1252598) and photoredox catalysis. chemrxiv.org This method facilitates the cleavage of the C–Cl bond in benzyl chlorides under mild conditions, enabling the formation of a new C(sp3)–C(sp3) bond through radical-radical coupling. chemrxiv.org While this specific methodology has been demonstrated for a range of benzyl chlorides, its direct application to synthesize precursors for this compound is a theoretical extension. The underlying principle of generating benzyl radicals for coupling could be adapted for creating larger structures related to the anthracene framework.

Another approach involves titanocene (B72419) monochloride, which catalyzes the homocoupling of benzylic halides to yield corresponding bibenzyl systems. researchgate.net

Dihydroanthracene intermediates can be prepared from their tetrahydro- counterparts. For instance, 1,2,3,4-tetrahydroanthracene can be obtained by refluxing an ethanol solution of anthracene or 9,10-dihydroanthracene with Raney nickel. Furthermore, heating anthracene and tetralin in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydroanthracene.

A patented method describes the synthesis of 1,2,3,4-tetrahydroanthracene-9,10-diol from 1,4-dihydroanthracene-9,10-diol through hydrogenation. google.com The process involves the isomerization of 1,4,4a,9a-tetrahydro-9,10-anthraquinone in the presence of a catalyst to yield 1,4-dihydroanthracene-9,10-diol, which is then hydrogenated to the desired 1,2,3,4-tetrahydroanthracene-9,10-diol. google.com

Synthesis of Ethyl-Substituted Dihydroanthracene Derivatives

The introduction of an ethyl group onto the dihydroanthracene framework can be accomplished through various derivatization strategies.

The 1,2-dihydroanthracene (B1213806) framework is amenable to derivatization. One example is the synthesis of trans-1-hydroxy-2-ethylthio-1,2-dihydroanthracene. rsc.org This compound is formed through the nucleophilic attack of thioethoxide (B8401739) on anthracene 1,2-oxide. rsc.org Anthracene 1,2-oxide itself can be synthesized from 1-acetoxy-2,4-dibromo-1,2,3,4-tetrahydroanthracene via dehydrobromination. rsc.org This demonstrates a pathway to introduce functional groups at the 1 and 2 positions of a dihydroanthracene structure.

The synthesis of various ethyl-substituted anthracene and dihydroanthracene analogues provides insight into the chemical strategies that could be adapted for this compound.

9-Ethyl-10-methylanthracene can be synthesized from 9-chloromethyl-10-ethylanthracene by reduction with lithium aluminum hydride in tetrahydrofuran. kyoto-u.ac.jp Another method involves the aromatization of 9-ethyl-10-methyl-9,10-dihydroanthracene using butyllithium (B86547) in the presence of TMEDA in cyclohexane.

Table 2: Synthesis of Ethyl-Substituted Anthracene/Dihydroanthracene Analogues

| Compound | Starting Material(s) | Reagents/Conditions | Reference |

|---|---|---|---|

| 2-Ethyl-9,10-dihydroanthracene | 2-Ethylanthraquinone | Hydrogenation (e.g., with Pd catalyst) | wikipedia.org |

| 9-Ethyl-10-methylanthracene | 9-Chloromethyl-10-ethylanthracene | Lithium aluminum hydride, Tetrahydrofuran | kyoto-u.ac.jp |

| 9-Ethyl-10-methylanthracene | 9-Ethyl-10-methyl-9,10-dihydroanthracene | Butyllithium, TMEDA, Cyclohexane, Reflux |

Reactivity and Reaction Mechanisms of 1 Ethyl 1,2 Dihydroanthracene and Dihydroanthracene Analogues

Photochemical Transformations

The interaction of light with dihydroanthracene systems can induce a range of reactions, from the formation of highly reactive charged species to structural derivatization and degradation.

The photochemical behavior of dihydroanthracene analogues can lead to the formation of transient, charged intermediates. For instance, studies on π-extended dihydroanthracene systems, such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, have demonstrated the generation and characterization of their corresponding radical cation and dication species. durham.ac.ukrsc.orgresearchgate.net These reactive intermediates are typically formed through photo-induced electron transfer processes. durham.ac.uk The characterization of these species is often accomplished using spectroscopic techniques, which provide insight into their electronic structure and stability. durham.ac.ukresearchgate.netdocumentsdelivered.comnih.gov A comprehensive understanding of the factors influencing these photochemical reactions is crucial for controlling their outcomes. durham.ac.uk

Exposure to light, particularly in the presence of air, can lead to the degradation of anthracene (B1667546) and its derivatives. plos.orgnih.gov The photodegradation of anthracene often produces intermediate products like 9,10-anthraquinone and phthalic acid. nih.gov A common pathway for the photodegradation of anthracenes involves the formation of an endoperoxide species through a reaction with singlet oxygen. plos.org This endoperoxide can then undergo secondary decomposition. plos.org The involvement of singlet oxygen in these degradation pathways has been supported by studies using singlet oxygen scavengers, which suppress the photodecomposition process. plos.org While much of the research focuses on fully aromatic anthracenes, these pathways are relevant to dihydroanthracenes, which can be intermediates in these processes or undergo similar photooxidative degradation. The photodegradation of related aromatic compounds can also proceed through various pathways, including debromination for polybrominated diphenyl ethers. nih.gov

A significant application of photochemical principles to dihydroanthracene analogues is the direct functionalization of C-H bonds. acs.orgnih.govnih.govresearchgate.net A notable example is the visible-light-mediated carboxylation of benzylic C–H bonds with carbon dioxide (CO₂), which offers a direct route to valuable 2-arylpropionic acids. acs.orgnih.govnih.govresearchgate.net This transformation can be achieved under metal-free conditions using a synergistic approach that combines photoredox and organocatalysis. acs.orgnih.gov

In a typical mechanism, a hydrogen atom transfer (HAT) catalyst, such as photo-oxidized triisopropylsilanethiol, abstracts a hydrogen atom from the benzylic position of a substrate like 9,10-dihydroanthracene (B76342) to form a benzylic radical. acs.orgnih.govnih.gov This radical then accepts an electron from the reduced form of a photosensitizer to generate a benzylic carbanion. acs.orgnih.govnih.gov The carbanion subsequently reacts with CO₂ to yield the corresponding carboxylic acid after protonation. acs.orgnih.govnih.gov This method is advantageous as it often proceeds without the need for sacrificial chemical oxidants or reductants. acs.orgnih.govresearchgate.net This strategy has been successfully applied to various substrates, including the synthesis of several pharmaceutical drugs. nih.govresearchgate.net

| Substrate | Photosensitizer | HAT Catalyst | Product | Yield |

|---|---|---|---|---|

| Bibenzyl | 4CzIPN | Triisopropylsilanethiol | 2,3-Diphenylpropanoic acid | Good |

| 9,10-Dihydroanthracene | 4CzIPN | Triisopropylsilanethiol | 9,10-Dihydroanthracene-9-carboxylic acid | Good |

| Acenaphthene | 4CzIPN | Triisopropylsilanethiol | Acenaphthene-1-carboxylic acid | Lower Yield |

| 2-Ethylbenzofuran | 4CzIPN | Triisopropylsilanethiol | 2-(Benzofuran-2-yl)propanoic acid | Moderate |

Oxidation and Dehydrogenation Reactions

Oxidation reactions are a cornerstone of dihydroanthracene chemistry, providing a pathway to re-aromatize the central ring and introduce oxygen-containing functional groups.

The most fundamental oxidation reaction of dihydroanthracenes is their dehydrogenation to form the corresponding fully aromatic anthracene derivatives. wikipedia.org This aromatization is an important synthetic transformation. Oxidative dehydrogenation of 9,10-dihydroanthracene can be achieved with high efficiency and selectivity using various catalytic systems. researchgate.net

One effective method involves a catalyst system composed of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO₂), using molecular oxygen as the ultimate oxidant. researchgate.net In this system, DDQ directly dehydrogenates the dihydroanthracene to anthracene, becoming reduced to DDQH₂. The NaNO₂ and O₂ then work in a cycle to reoxidize the DDQH₂ back to DDQ, allowing DDQ to be used in catalytic amounts. This process can achieve over 99% conversion of 9,10-dihydroanthracene with 99% selectivity for anthracene.

Another innovative approach utilizes multi-walled carbon nanotubes (MWCNTs) as metal-free catalysts for the oxidative dehydrogenation of 9,10-dihydroanthracene with molecular oxygen. mpg.de The reaction is highly selective, producing almost no anthraquinone (B42736) byproduct. mpg.de The catalytic activity is attributed to the unique surface properties of the nanotubes, which facilitate the interaction between the dihydroanthracene substrate and molecular oxygen. mpg.de

| Catalyst System | Oxidant | Temperature | Conversion | Selectivity for Anthracene | Reference |

|---|---|---|---|---|---|

| DDQ / NaNO₂ | O₂ | 120 °C | >99% | 99% | |

| Multi-walled Carbon Nanotubes (MWCNTs) | O₂ | 110 °C | up to 99% | High (>99%) | mpg.de |

| H₅PMo₁₀V₂O₄₀ / Tetraglyme | O₂ | 70 °C | - | - | noah.nrw |

Under certain conditions, the oxidation of dihydroanthracenes can lead to the formation of hydroperoxides. The autoxidation of 9,10-dihydroanthracene, for example, can be carried out by treatment with gaseous oxygen, often in the presence of a free-radical initiator, to yield 9,10-dihydroanthracene-9-hydroperoxide. google.com This hydroperoxide is the primary product of the oxidation of 9,10-dihydroanthracene at 30°C. cdnsciencepub.com

The decomposition of these hydroperoxides can proceed via different pathways depending on the reaction conditions.

Acid-Catalyzed Decomposition : Contacting the 9,10-dihydroanthracene hydroperoxide with an acid catalyst leads to its decomposition, producing hydrogen peroxide (H₂O₂) and the corresponding anthracene compound. google.com This reaction forms the basis of a potential three-step process for manufacturing H₂O₂, where an anthracene derivative is hydrogenated, oxidized to the hydroperoxide, and then decomposed to yield H₂O₂ and regenerate the starting anthracene. google.com

Base-Catalyzed Decomposition : In a basic medium, such as pyridine (B92270) with a catalyst like benzyltrimethylammonium (B79724) hydroxide, the autoxidation of 9,10-dihydroanthracene proceeds through a different mechanism. acs.orgacs.org This pathway involves a carbanion-initiated free-radical chain reaction that ultimately converts the dihydroanthracene into a mixture of anthraquinone and anthracene. acs.orgacs.org The proposed mechanism involves a single-electron transfer from a carbanion intermediate to oxygen. acs.org

Oxidative Aromatization Mechanisms

The oxidative aromatization of dihydroanthracenes to their corresponding anthracenic counterparts is a fundamental transformation. While specific studies on 1-Ethyl-1,2-dihydroanthracene are not extensively documented, the mechanisms can be understood by examining related dihydroanthracene analogues. The driving force for these reactions is the formation of a highly stable, fully aromatic polycyclic system.

Various oxidizing agents and catalytic systems can achieve this transformation. For instance, molecular oxygen, in the presence of a promoter like activated carbon, has been effectively used for the oxidative aromatization of substituted 9,10-dihydroanthracenes. sioc-journal.cnresearchgate.netresearchgate.net The reaction is typically carried out in a high-boiling solvent such as xylene. sioc-journal.cn The proposed mechanism involves the abstraction of hydrogen atoms from the dihydroanthracene backbone.

Ruthenium porphyrin complexes have also been shown to catalyze the aerobic oxidative aromatization of 9,10-dihydroanthracene derivatives. The addition of sulfuric acid can accelerate this reaction, allowing it to proceed at room temperature under atmospheric oxygen pressure, yielding various anthracenes in high yields. mdpi.com In the absence of specific data for this compound, it is plausible that it would undergo similar oxidative aromatization reactions, potentially with variations in reaction rates due to the electronic and steric influence of the ethyl group at the 1-position.

Furthermore, heteropoly acids, such as H₅PMo₁₀V₂O₄₀, dissolved in a suitable solvent, can catalyze the aromatization of cyclic dienes in the presence of molecular oxygen at moderate temperatures. nih.gov The mechanism is believed to involve successive one-electron transfers and proton abstractions from the dihydroaromatic substrate to the heteropoly acid, which is then reoxidized by dioxygen. nih.gov

A proposed general mechanism for the photo-oxidative aromatization of a 1,4-dihydropyridine, which can be analogous to dihydroanthracenes, involves the initial formation of a cation radical of the substrate. This radical then reacts with a superoxide (B77818) anion radical, leading to the recovery of the photocatalyst and the formation of the aromatic product. nih.gov

Reactions with Organometallic Species and Catalysis

Dihydroanthracene and its analogues exhibit rich reactivity with various organometallic species, participating in coordination chemistry, C-H bond activation, and hydrogen transfer reactions.

Coordination Chemistry with Transition Metals (e.g., Ruthenium(II) Complexes)

Dihydroanthracene (DHA) serves as an arene ligand in the formation of "piano-stool" ruthenium(II) complexes. mdpi.comacs.org These complexes, with the general formula [(η⁶-arene)Ru(X)(Y)(Z)], have been a subject of intense research, particularly in the development of anticancer agents. mdpi.comacs.orgchemrxiv.org The arene ligand, which can be dihydroanthracene, plays a crucial role in stabilizing the Ru(II) oxidation state and increasing the hydrophobicity of the complex, which can facilitate its transport across cell membranes. chemrxiv.org

The other ligands (X, Y, and Z) in the coordination sphere, which can include bidentate ligands like ethylenediamine (B42938) or monodentate ligands like chloride, significantly influence the chemical and biological properties of the resulting complex. mdpi.com While specific complexes of this compound with Ruthenium(II) are not detailed in the available literature, it is a suitable candidate to act as an η⁶-arene ligand, analogous to the unsubstituted dihydroanthracene. The ethyl group would likely introduce steric and electronic modifications to the complex, potentially influencing its stability and reactivity.

C-H Bond Activation and Auration

The C-H bonds of dihydroanthracenes are susceptible to activation by transition metal complexes. For instance, a nucleophilic palladium carbene complex, [PC(sp²)P]Pd(PMe₃), has been shown to react with the C-H bonds of 9,10-dihydroanthracene. wikipedia.org This reaction leads to the formation of anthracene and a dihydrido-palladium complex, suggesting that the reaction proceeds via C-H bond activation. wikipedia.org The reactivity is influenced by the pKa of the C-H bond, with substrates having higher pKa values being less reactive. wikipedia.org

A notable example of C-H bond functionalization is the auration of dihydroanthracene. Terminal gold(I) imido complexes have been reported to engage in the C-H bond auration of 9,10-dihydroanthracene. uah.es These highly basic "super"-imide complexes can also mediate the dehydrogenation of dihydroanthracene, leading to the formation of dihydrogen or the elimination of a metal hydride. uah.es Mechanistic studies suggest that the coordinating alkali-cation plays a role in controlling the reactivity of these complexes with strong C-H bonds. uah.es Given the presence of activatable C-H bonds in this compound, it is expected to undergo similar C-H activation and auration reactions, although the regioselectivity might be influenced by the position of the ethyl group.

Role in Hydrogen Transfer Reactions (e.g., as Hydrogen-Donor)

Dihydroanthracenes are well-known hydrogen-donor molecules in transfer hydrogenation reactions. chemrxiv.orgacs.org This reactivity stems from the relatively weak C-H bonds at the 9- and 10-positions in 9,10-dihydroanthracene, with a bond dissociation energy estimated to be around 78 kcal mol⁻¹. acs.org This makes them effective at transferring hydrogen to an acceptor molecule, leading to their own aromatization to anthracene.

In the context of industrial processes like coal liquefaction, "donor solvents" containing dihydroanthracene analogues are utilized to stabilize radical species generated during the thermal processing of coal. researchgate.net Dihydroanthracene and dihydrophenanthrene have been noted to be more active as hydrogen donors than their corresponding tetrahydro derivatives. acs.orgresearchgate.net

While the majority of studies focus on 9,10-dihydroanthracene, this compound also possesses C-H bonds that can be donated in hydrogen transfer reactions. The presence of the ethyl group may influence the kinetics of hydrogen transfer due to steric and electronic effects.

| Hydrogen Donor | Acceptor | Catalyst/Conditions | Product from Donor | Reference |

| 9,10-Dihydroanthracene | Ketones, Imines | Ruthenium and Rhodium complexes | Anthracene | chemrxiv.org |

| Dihydroanthracene | Coal radicals | Thermal | Anthracene | researchgate.net |

| 9,10-Dihydroanthracene | Anthracene | Thermal | Anthracene |

Mechanistic Investigations of Radical Intermediates (e.g., as Radical Scavengers)

The ability of dihydroanthracenes to act as hydrogen donors also makes them effective radical scavengers. In chemical reactions proceeding through radical mechanisms, dihydroanthracene can intercept radical intermediates by donating a hydrogen atom, thereby terminating the radical chain reaction. This property has been utilized in mechanistic studies to probe for the involvement of radical intermediates. tandfonline.com For example, in copper-nanoparticle-catalyzed hydroboration reactions, the addition of 9,10-dihydroanthracene as a radical scavenger can help to elucidate the reaction pathway. tandfonline.com

The antioxidant activity of some dihydroanthracene derivatives, such as 1,4-dihydroanthracene-9,10-diol (B3191622), has been attributed to their free radical scavenging capabilities. scispace.com It is anticipated that this compound would also exhibit radical scavenging properties due to the presence of donatable hydrogen atoms.

Characterization and Spectroscopic Analysis in 1 Ethyl 1,2 Dihydroanthracene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 1-Ethyl-1,2-dihydroanthracene. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom, facilitating the complete assignment of the molecular framework.

Proton NMR (¹H NMR) for Structural Elucidation and Conformational Equilibria

Proton NMR (¹H NMR) is instrumental in defining the structure of this compound and studying its conformational dynamics. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide a detailed map of the molecule's connectivity.

In the context of dihydroanthracene systems, the central ring can adopt boat-like conformations. The interconversion between these conformations can be studied using dynamic NMR techniques. For related dihydroanthracene derivatives, the rate of this conformational flipping has been measured, and it is influenced by the nature of the substituents. cdnsciencepub.com The presence of an ethyl group at the C1 position introduces specific steric interactions that influence the equilibrium between different conformers. cdnsciencepub.comuga.edu

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), the protons on the partially saturated ring, and the protons on the aromatic rings. The precise chemical shifts and coupling constants would allow for the assignment of the relative stereochemistry of the substituents. For instance, studies on analogous 9,10-disubstituted-9,10-dihydroanthracenes have shown that the cis and trans isomers can be distinguished by their unique NMR spectral features. sci-hub.se The coupling constants between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the dihydroanthracene ring. sci-hub.se

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Alkenic Protons (if any) | 5.5 - 6.5 | Multiplet |

| Methine Proton (at C1) | ~3.0 - 4.0 | Multiplet |

| Methylene Protons (in dihydro ring) | ~2.0 - 3.0 | Multiplet |

| Ethyl Group (-CH₂) | ~1.5 - 2.5 | Quartet |

Note: These are estimated ranges and actual values can vary based on solvent and specific conformational preferences.

Carbon NMR (¹³C NMR) Studies

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the broadband-decoupled ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom (sp³, sp², sp) and its electronic environment. libretexts.org Aromatic carbons typically resonate in the downfield region (120-150 ppm), while aliphatic carbons appear in the upfield region (10-60 ppm). libretexts.orgoup.com The carbonyl carbons in related anthracene (B1667546) derivatives, for example, are found even further downfield (around 180-200 ppm). nih.gov

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the two carbons of the ethyl group, the carbons of the dihydroaromatic ring, and the carbons of the fully aromatic rings. The chemical shifts would confirm the presence of both sp² and sp³ hybridized carbons, consistent with the 1,2-dihydroanthracene (B1213806) framework.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 120 - 150 |

| Alkenic Carbons (if any) | 110 - 140 |

| Methine Carbon (at C1) | 30 - 50 |

| Methylene Carbons (in dihydro ring) | 20 - 40 |

| Ethyl Group (-CH₂) | 20 - 30 |

Note: These are estimated ranges and actual values can vary based on solvent and specific substitution patterns.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

GC-MS for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. interchim.frgcms-id.ca This method is highly effective for identifying the components of a mixture and assessing the purity of a synthesized compound like this compound. nih.govuah.es

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. interchim.fr Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For instance, the loss of an ethyl group or other fragments from the molecular ion can be indicative of the compound's structure. For 2-ethylanthracene, a related compound, the molecular ion peak is observed at m/z 206, with significant fragments at m/z 191 (loss of a methyl group) and m/z 178 (loss of an ethyl group). chemicalbook.com A similar fragmentation pattern, with adjustments for the dihydro structure, would be expected for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. docbrown.infovscht.cz Different types of bonds (e.g., C-H, C=C, C-C) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a "fingerprint" for the molecule. libretexts.org

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different types of bonds present. The key expected absorptions are:

Aromatic C-H stretch: Typically found just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretch: Found just below 3000 cm⁻¹ for the ethyl group and the dihydro ring. vscht.cz

Aromatic C=C stretch: A series of bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution pattern on the aromatic rings.

While a specific IR spectrum for this compound was not found, the table below summarizes the expected characteristic IR absorption bands based on its structure and data for similar compounds. nih.govnih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Weak (multiple bands) |

These spectroscopic techniques, when used in combination, provide a comprehensive characterization of this compound, confirming its identity, purity, and providing insights into its structural and dynamic properties.

Raman Spectroscopy (e.g., Resonance Raman for Radical Species)

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a fingerprint of its structure. In the study of anthracene derivatives, it can yield information on the carbon skeleton and the effects of substitution. Resonance Raman (RR) spectroscopy, a variant of the technique, is particularly useful for studying colored species, such as radical ions, which can be generated from dihydroanthracene precursors. By tuning the excitation laser to an electronic transition of the radical, the vibrational modes coupled to that transition are selectively enhanced, providing detailed insight into the structure of the transient species.

Despite the utility of this technique, specific Raman or Resonance Raman spectroscopic data for this compound or its radical species could not be located in the reviewed scientific literature. Studies on related compounds, such as benzidine (B372746) radical cations, demonstrate the potential of RR spectroscopy to elucidate structural changes upon radical formation. asm.org

Electronic Absorption and Emission Spectroscopy

UV-Vis Absorption Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and is fundamental for characterizing conjugated systems like anthracene derivatives. The absorption spectrum is sensitive to the extent of conjugation and the substitution pattern on the aromatic core. For dihydroanthracene compounds, the degree of saturation in one of the rings alters the classic anthracene spectrum. For instance, studies on the metabolite cis-1,2-dihydroxy-1,2-dihydroanthracene show distinct absorption maxima (λmax) that are used for its identification. sioc-journal.cn Similarly, various other dihydroanthracene derivatives have been characterized by their unique UV-Vis absorption profiles. clockss.org

However, a specific UV-Vis absorption spectrum, including data on molar absorptivity (ε) for this compound, is not available in the surveyed literature.

Fluorescence Spectroscopy and Aggregation-Induced Emission Phenomena

Fluorescence spectroscopy is a highly sensitive technique that investigates the emission of light from excited electronic states. Anthracene and its derivatives are well-known for their fluorescent properties. The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often observed in molecules with rotatable groups, where the restriction of intramolecular rotations (RIR) in the aggregate state blocks non-radiative decay pathways and opens up the radiative channel.

While the AIE phenomenon has been extensively studied for various aromatic compounds, there is no specific research available that details the fluorescence properties or investigates AIE phenomena for this compound.

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the properties of materials. Detailed crystallographic data, including unit cell parameters and atomic coordinates, have been reported for numerous dihydroanthracene derivatives, confirming their molecular structures and packing arrangements in the solid state. clockss.orgiucr.orgresearchgate.netresearchgate.net For example, the crystal structure of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative reveals a characteristic butterfly shape. iucr.org

A search of crystallographic databases and literature did not yield any results for the single crystal structure of this compound.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of molecules. For anthracene derivatives, these methods can determine the potentials at which the compound is oxidized or reduced, providing information about the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The redox behavior is highly sensitive to the structure of the molecule. Studies on various dihydroanthracene derivatives show that they can undergo reversible or irreversible electron transfer processes, which can be coupled to conformational changes. clockss.orgiucr.org

No specific electrochemical data, such as redox potentials for this compound, have been reported in the reviewed scientific literature.

Spectroelectrochemical Studies of Redox Processes

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to study the spectral changes of a molecule as it undergoes oxidation or reduction. While specific spectroelectrochemical studies on this compound are not extensively documented in publicly available literature, the redox behavior of the parent 9,10-dihydroanthracene (B76342) system provides a foundational understanding.

The oxidation of 9,10-dihydroanthracene can be initiated by chemical or electrochemical means. researchgate.net The process often involves the formation of a radical cation, which can be further oxidized to a dication. These changes in oxidation state are accompanied by significant alterations in the electronic structure of the molecule, which can be monitored by UV-Vis spectroscopy. For instance, the formation of the radical cation of a bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative is characterized by the appearance of a broad absorption band around 650 nm. worktribe.com Further oxidation to the dication results in a more complex spectrum with multiple absorption maxima. worktribe.com

The electrochemical properties, such as the redox potentials, are crucial for understanding the feasibility and nature of these electron transfer processes. These parameters are typically determined using techniques like cyclic voltammetry.

Table 1: Spectroelectrochemical Data for a Dihydroanthracene Derivative This table is illustrative and based on data for a related dihydroanthracene derivative, as specific data for this compound is not readily available.

| Species | λmax (nm) |

| Neutral | Not specified |

| Radical Cation (1.+) | ~650 |

| Dication (12+) | 377, 392, 419, 479 |

Data derived from a study on a π-extended 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene system. worktribe.com

Differential Pulse Polarography for DNA Interaction Studies

Differential pulse polarography (DPP) is a sensitive electrochemical technique used to investigate the interactions between electroactive molecules and DNA. In the context of dihydroanthracene derivatives, DPP has been employed to study the binding of organometallic ruthenium(II) complexes containing a dihydroanthracene ligand to DNA. acs.orgacs.orgnih.gov

The binding of these complexes to DNA can cause changes in the DPP signal of the DNA itself. For instance, modifications to calf thymus DNA by a Ru(II) complex with a dihydroanthracene ligand (Ru-DHA) were analyzed using DPP. acs.org The study observed changes in the polarographic curves of the DNA upon binding of the complex, indicating a structural perturbation of the DNA helix. acs.orgnih.gov These changes are consistent with the compound binding to the DNA, which can involve both covalent coordination and non-covalent interactions like intercalation or groove binding. acs.orgacs.org

Table 2: Differential Pulse Polarography Analysis of DNA Modified by a Dihydroanthracene-Containing Ruthenium Complex This table is a qualitative representation of findings described in the literature, as specific numerical data tables were not provided in the source.

| DNA Sample | Observation from DPP | Interpretation |

| Unmodified DNA | Characteristic DPP curve for double-helical DNA. acs.org | Intact DNA structure. |

| DNA modified with Ru-DHA complex | Alterations in the DPP curve of DNA. acs.org | Structural distortion of the DNA helix due to binding of the complex. acs.orgnih.gov |

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods, such as circular dichroism and linear dichroism, are indispensable for studying the stereochemistry of chiral molecules and their interactions with other chiral structures like DNA.

Circular Dichroism and Linear Dichroism in Ligand-DNA Interactions

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the chiral environment of a molecule. Linear dichroism (LD) measures the differential absorption of light polarized parallel and perpendicular to an orientation axis and provides information about the orientation of molecules.

Studies on ruthenium(II) complexes with a dihydroanthracene ligand have utilized both CD and LD to probe their interaction with DNA. acs.orgacs.orgnih.gov The binding of these complexes induces changes in the CD spectrum of DNA, indicating a perturbation of the DNA's secondary structure. acs.orgacs.orgnih.gov These changes, which are non-denaturational in nature, confirm the binding of the complex to the DNA. nih.gov

LD studies further elucidate the binding mode. For the Ru(II) dihydroanthracene complex, the LD results are consistent with a binding geometry that involves the arene ligand of the complex intercalating between the DNA base pairs or binding in the minor groove. acs.orgacs.org

Table 3: Chiroptical Data for Dihydroanthracene Derivatives Interacting with DNA This table summarizes the qualitative findings from the literature.

| Technique | Observation | Interpretation |

| Circular Dichroism (CD) | Changes in the DNA CD spectrum upon binding of the dihydroanthracene-containing complex. acs.orgacs.orgnih.gov | Perturbation of the DNA secondary structure, confirming binding. nih.gov |

| Linear Dichroism (LD) | LD signals consistent with a specific orientation of the dihydroanthracene ligand relative to the DNA helix. acs.orgacs.org | Intercalation or minor groove binding of the arene ligand. acs.orgacs.org |

Based on studies by Novakova et al. (2003) acs.orgacs.orgnih.gov and Nagle et al. (2014) nih.gov.

Computational and Theoretical Investigations of 1 Ethyl 1,2 Dihydroanthracene Systems

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to solve the electronic Schrödinger equation for a given molecular system. wikipedia.org These methods can predict a wide range of chemical properties, including molecular structures, energies, and electron densities, without reliance on empirical data. wikipedia.orgsolubilityofthings.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govespublisher.com It is widely used to investigate the electronic structure, reaction energetics, and spectroscopic properties of polycyclic aromatic hydrocarbons and their derivatives. rsc.org DFT methods are employed to calculate optimized geometries, vibrational frequencies, and the relative stabilities of different isomers. digitellinc.com

Various exchange-correlation functionals are available within the DFT framework, each with different strengths. For instance, hybrid functionals like B3LYP are often used for geometry optimization and frequency calculations. royalsocietypublishing.org For higher accuracy in energetic calculations, especially for reaction barriers and bond dissociation energies (BDEs), functionals such as the M06-2X, M05-2X, and ωB97XD are frequently employed. digitellinc.comrsc.orgnih.gov The ωB97XD functional, which includes empirical dispersion, is particularly noted for its performance in systems where non-covalent interactions are significant. digitellinc.comresearchgate.net Theoretical studies on the oxidation of dihydroanthracene have utilized hybrid DFT to model the reaction, providing activation free energies that align reasonably well with experimental data. researchgate.net

| DFT Functional | Application in Dihydroanthracene-Related Systems | Basis Set Example | References |

| B3LYP | Geometry optimization and frequency calculations. | 6-31G(d) | digitellinc.comroyalsocietypublishing.org |

| M06-2X | Calculation of relative stabilities and bond dissociation energies. | cc-pVTZ, 6-311+(3df,2p) | digitellinc.comnih.gov |

| ωB97XD | Calculation of reaction energetics, mechanisms, and interaction energies in dimers. | Def2-TZVPPD, cc-pVTZ | digitellinc.comrsc.orgresearchgate.net |

| M05-2X | High-accuracy bond dissociation energy (BDE) calculations. | 6-311+(3df,2p) | royalsocietypublishing.orgnih.gov |

| M08-HX | High-accuracy bond dissociation energy (BDE) calculations. | 6-311+(3df,2p) | royalsocietypublishing.orgnih.gov |

Ab initio methods are a class of quantum chemistry techniques that derive results directly from first principles, using only fundamental physical constants as input. wikipedia.org These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPx), Configuration Interaction (CI), and Coupled-Cluster (CC) theory, are based on the direct approximation of the many-electron wave function. wikipedia.orgacs.orgtechniques-ingenieur.fr

These techniques are invaluable for detailed analysis of the electronic wave function and the nature of chemical bonds. While computationally more demanding than DFT, methods like Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide highly accurate "gold standard" results for the thermochemistry of reactions. rsc.org Advanced ab initio calculations such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (NEVPT2) are used to accurately describe the electronic structure and d-orbital energetics in metal complexes that react with dihydroanthracene. chemrxiv.org In studies of reactions leading to anthracene (B1667546), ab initio calculations at the G3(MP2,CC)//B3LYP/6-311G(d,p) level have been used to explore the potential energy surfaces of reactants, intermediates, and products. escholarship.org These methods allow for a rigorous examination of bonding, orbital interactions, and electron correlation effects that govern the molecule's structure and reactivity. acs.orgacs.org

Mechanistic Studies through Computational Modeling

Computational modeling is an essential tool for elucidating complex reaction mechanisms. By mapping potential energy surfaces, chemists can trace the transformation from reactants to products, identify key intermediates, and characterize the high-energy transition states that control reaction rates. researchgate.net

The analysis of reaction pathways involves computationally identifying all relevant stationary points (reactants, products, intermediates) and first-order saddle points (transition states) on a potential energy surface. For systems related to dihydroanthracene, this has been applied to understand reactions like oxidation and hydrogen abstraction. researchgate.netacs.org

For example, in the oxidation of dihydroanthracene by a biomimetic iron(IV)-oxo complex, DFT calculations revealed a two-step mechanism involving sequential hydrogen abstraction. researchgate.net The transition states for each step were located, and their energies were calculated to determine the rate-limiting step. These calculations also uncovered that the reaction involves a spin-crossing of potential energy surfaces, where the system transitions from a triplet to a lower-energy quintet state pathway before the first transition state. researchgate.net Similarly, computational studies on the self-reaction of benzyl (B1604629) radicals to form anthracene have identified unconventional reaction pathways that proceed via transition states on an excited triplet state surface, challenging the traditional view that such reactions occur only on the ground state surface. escholarship.org

Computational modeling can predict the outcome of a chemical reaction by evaluating the relative thermodynamic stabilities of potential products and the kinetic barriers to their formation. The relative stability of isomers, such as substituted anthracene versus dihydroanthracene systems, can be determined by computing their ground-state energies using methods like DFT. digitellinc.com

The prediction of product ratios in reactions where multiple isomers can form is often governed by the Curtin-Hammett principle. nih.gov This principle states that the product ratio is determined by the difference in the free energies of the transition states leading to the different products. nih.gov Computational chemistry allows for the calculation of these transition state energies, thereby enabling the prediction of isomer ratios. For instance, in the stereoselective isomerization of allyl ethers, computational studies have been used to explain why one catalyst favors the Z-isomer while another favors the E-isomer by analyzing the different mechanistic pathways and their associated energy barriers. nih.gov

Many reactions involving dihydroanthracene systems proceed through radical intermediates. acs.org Computational modeling is uniquely suited to investigate these highly reactive, short-lived species. DFT calculations can reveal the spin density distribution in radical anions and trianions of dihydroanthracene derivatives, showing how the unpaired electron is delocalized across the molecule. researchgate.net

The spin state of intermediates can profoundly influence reactivity. In the computed oxidation of dihydroanthracene by an Fe(IV)-oxo complex, the reactant complex has a triplet ground state, but the reaction proceeds through a lower-energy quintet transition state. researchgate.net The existence of these different spin potential energy surfaces can lead to complex reactivity, and their study is a key area of computational investigation. chemrxiv.org Furthermore, theoretical studies on anthracene linked to radical species have used DFT to calculate magnetic properties such as intramolecular exchange coupling (J), g-values, and fine-structure interactions, which are crucial for the development of organic materials for quantum technologies. nih.govrsc.org

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like 1-Ethyl-1,2-dihydroanthracene, with its partially saturated central ring and an ethyl substituent, multiple conformations are possible.

While direct computational studies specifically on this compound are not extensively documented in the provided literature, the conformational preferences can be inferred from studies on analogous 9,10-dihydroanthracene (B76342) derivatives. The central dihydroanthracene ring typically adopts a non-planar, boat-shaped conformation to alleviate steric strain. researchgate.net The substituents on the saturated carbon atoms can then occupy either pseudo-axial or pseudo-equatorial positions.

In the case of 9-alkyl-9,10-dihydroanthracenes, the conformational preference of the alkyl group is a subject of interest. For instance, studies on 9-ethyl-9,10-dihydroanthracene (B14745510) suggest a preference for the pseudo-axial conformation of the ethyl group. rsc.org This counterintuitive preference is attributed to the complex interplay of steric interactions within the folded dihydroanthracene framework.

Molecular mechanics calculations, such as those using the MM2 force field, and Density Functional Theory (DFT) calculations are common methods to predict the preferred conformations and their relative energies. researchgate.net For example, in related sterically hindered systems, near-eclipsed conformations, which deviate from the standard staggered arrangements, have been computationally predicted and observed. psu.edu This suggests that the ethyl group in this compound would likely adopt a conformation that minimizes steric clashes with the adjacent hydrogen atoms and the aromatic rings.

Table 1: Predicted Conformational Data for Related Dihydroanthracene Derivatives

| Compound | Method | Predicted Preferred Conformation of Alkyl Group | Reference |

| 9-Ethyl-9,10-dihydroanthracene | NMR Spectroscopy | Pseudo-axial | rsc.org |

| 1,8-Dimethyl-9,10-dihydroanthracene with 9-ethyl substituent | Molecular Mechanics | Equatorial (inferred) | psu.edu |

| Methyl-substituted 9,10-dihydroanthracenes | MM2, MMPI, DFT | Boat-shaped central ring | researchgate.net |

This table presents data from related compounds to infer the likely conformational behavior of this compound.

Electronic Structure Studies

The electronic properties of this compound are largely determined by the π-electron system of the anthracene core, which is partially disrupted by the dihydrogenation. The reactivity of dihydroanthracene derivatives is often associated with the ability to undergo oxidation to restore the fully aromatic anthracene system. For instance, 9,10-dihydroanthracene is known to be a reactive oxidant for certain C-H bonds. researchgate.net

Computational studies on related systems, such as 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, have shown that the electronic properties and conformation are strongly coupled. researchgate.netclockss.org Oxidation of these molecules leads to a significant conformational change from a butterfly shape to a more planar structure, which in turn alters their electronic and optical properties. clockss.org This suggests that the electronic state of this compound would also influence its three-dimensional structure and vice-versa.

The optical properties, such as absorption and emission of light, are also governed by the electronic structure. While specific data for this compound is not available, studies on other anthracene derivatives highlight the role of substituents and the aromatic framework in determining their photophysical behavior. The ethyl group in this compound would likely have a modest effect on the electronic absorption and emission spectra compared to the core dihydroanthracene chromophore.

Table 2: Illustrative Electronic and Reactivity Data for Related Anthracene Derivatives

| Compound/System | Property Investigated | Key Finding | Reference |

| 9,10-Dihydroanthracene | Reactivity | Oxidizes sp3 C-H bonds | researchgate.net |

| 9,10-Bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene | Redox Behavior | Reversible two-electron oxidation with drastic conformational change | researchgate.netclockss.org |

| 2-Ethyl-9,10-bis(phenylethynyl)anthracene | Photophysical Properties | Strong fluorescence due to extended π-conjugation |

This table provides examples of electronic properties and reactivity from related anthracene derivatives to contextualize the potential behavior of this compound.

Advanced Applications and Research Directions

Materials Science Applications

The utility of 1-Ethyl-1,2-dihydroanthracene in materials science has not been specifically documented in the available research. While the broader class of anthracene (B1667546) derivatives is known for applications in this field, data directly pertaining to the 1-ethyl-1,2-dihydro variant is absent.

Development of Aggregation-Induced Emission (AIE) Luminophores

There is no available research specifically detailing the synthesis or application of this compound as an Aggregation-Induced Emission (AIE) luminophore. The AIE phenomenon, where molecules become highly emissive upon aggregation, is a significant area of study for materials like tetraphenylethene and other propeller-shaped molecules, but studies have not been extended to this compound.

Components in Optoelectronic Devices (e.g., Organic Light-Emitting Devices)

Information regarding the integration of this compound into optoelectronic devices, such as Organic Light-Emitting Devices (OLEDs), is not found in the surveyed literature. Research in this area tends to focus on other anthracene derivatives, which are valued for their electroluminescent properties, but this compound is not mentioned among them.

Integration into Chemical Sensors and Supramolecular Assemblies

There is no specific information on the use of this compound in the development of chemical sensors or its integration into supramolecular assemblies. Research on anthracene-based sensors often utilizes the core's fluorescent properties, while supramolecular chemistry with anthracene derivatives typically involves structures that can form host-guest complexes, but specific examples involving this compound are not available.

Role in Organic Semiconductors

The potential role of this compound in the field of organic semiconductors has not been a subject of published research. The development of n-type and p-type organic semiconductors often involves modifying aromatic cores like anthracene to tune their electronic properties and solid-state packing, but the specific impact of a 1-ethyl substitution on a 1,2-dihydroanthracene (B1213806) core has not been investigated in this context.

Exploration in Chemical and Biological Systems

The behavior of this compound within chemical and biological systems, particularly concerning its metabolic fate, is not specifically described in the available scientific reports.

Enzymatic Biotransformations and Degradation Pathways

There are no documented studies on the specific enzymatic biotransformations or degradation pathways of this compound. Research on the microbial degradation of the parent compound, anthracene, shows that initial oxidation is often catalyzed by dioxygenase enzymes to form cis-1,2-dihydroxy-1,2-dihydroanthracene. This intermediate is then subject to further ring cleavage and degradation. However, how an ethyl group at the 1-position would influence this metabolic pathway has not been investigated.

Interactions with Biomolecules (e.g., DNA Binding and Intercalation Studies)

The interaction of anthracene derivatives with biomolecules, particularly DNA, is a significant area of research, often explored in the context of developing new therapeutic agents. While direct studies on this compound are not extensively documented in the provided results, the broader class of dihydroanthracene and related polycyclic aromatic hydrocarbons (PAHs) offers valuable insights into potential interactions.

PAHs can interact with DNA through various modes, including intercalation and groove binding. beilstein-journals.org Intercalation involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. beilstein-journals.orgnih.gov This mode of binding can lead to structural distortions of the DNA, potentially interfering with replication and transcription processes. beilstein-journals.org For instance, studies on organometallic complexes containing dihydroanthracene have shown that the extended arene can intercalate between guanine (B1146940) base pairs of DNA. researchgate.net The efficiency of such intercalation can be monitored by observing the displacement of known DNA intercalators like ethidium (B1194527) bromide. researchgate.net

Furthermore, the binding of PAHs to DNA is not solely limited to non-covalent interactions. Some PAHs can form covalent adducts with DNA bases, which can be mutagenic. ontosight.ai While specific studies on this compound's DNA binding are not detailed, the general reactivity of the 1,2-dihydroanthracene scaffold suggests it could serve as a platform for designing DNA-interactive molecules. ontosight.ai The ethyl group at the 1-position could influence the binding affinity and selectivity, potentially by introducing steric effects or altering the electronic properties of the aromatic system.

It's important to note that the interaction with DNA is a key aspect of the biological activity of many anticancer drugs. nih.gov Therefore, understanding how modifications to the anthracene core, such as the addition of an ethyl group and partial saturation of a ring, affect DNA binding is crucial for the rational design of new therapeutic agents. nih.gov

Interactive Data Table: Examples of Anthracene Derivatives and their DNA Interactions

| Compound/Complex | Interaction Mode with DNA | Key Findings |

|---|---|---|

| [(η6-dha)Ru(en)(9EtG-N7)]2+ (dha = dihydroanthracene) | Intercalation | The dihydroanthracene ligand intercalates between guanine base pairs. researchgate.net |

| 1,2-Benzanthracene | Intercalation | Forms a new complex with DNA, with the binding constant (KA) being determined at different temperatures. nih.gov |

| Betulinic acid analogs | Minor groove binding | Showed cytotoxicity attributed to their DNA minor groove binding ability. beilstein-journals.org |

| Bisbenzimidazoles | Minor groove binding | Docked into the minor groove of DNA and exhibited cytotoxic activities. beilstein-journals.org |

Hydrogen Carrier Systems and Energy Storage Research

Liquid Organic Hydrogen Carriers (LOHCs) are emerging as a promising technology for the safe storage and transportation of hydrogen, a clean energy source. mdpi.com The principle of LOHCs involves the reversible hydrogenation and dehydrogenation of organic compounds, allowing for the chemical storage of hydrogen in a liquid state under ambient conditions. mdpi.comescholarship.org

While direct research on this compound as an LOHC is not prominent, the underlying dihydroanthracene structure is relevant to this field. Dihydroaromatic compounds are the hydrogenated (hydrogen-rich) forms of aromatic compounds (hydrogen-lean). The energy is stored through the hydrogenation process and released through dehydrogenation. mdpi.com The efficiency of an LOHC system depends on factors like hydrogen storage capacity, the thermodynamics and kinetics of the hydrogenation/dehydrogenation cycles, and the stability of the carrier molecule. mdpi.com

For instance, N-ethylcarbazole is a well-studied LOHC with a hydrogen storage capacity of 5.8 weight %. mdpi.com The introduction of the ethyl group lowers the melting point of carbazole, facilitating its use in a solvent-free system. mdpi.com Similarly, the ethyl group in this compound could influence its physical properties, such as its melting and boiling points, which are critical for practical LOHC applications.

The field of organic redox flow batteries (RFBs) also utilizes redox-active organic molecules for large-scale energy storage. researchgate.netacs.org These batteries store energy in liquid electrolytes containing dissolved organic compounds that can undergo reversible redox reactions. acs.org Anthraquinone (B42736) derivatives, which can be synthesized from anthracene precursors, are being investigated as redox-active materials for organic batteries. dtu.dkdb-thueringen.de The dihydroanthracene core of this compound could potentially be functionalized to create novel redox-active molecules for RFB applications. The design of such molecules aims to tune their electrochemical potential and stability for optimal battery performance. researchgate.net

Interactive Data Table: Properties of Potential LOHC and Redox-Active Molecules

| Compound | Application | Key Properties/Findings |

|---|---|---|

| N-Ethylcarbazole | LOHC | Hydrogen storage capacity of 5.8 wt%; ethyl group lowers melting point. mdpi.com |

| N-Ethylindole | LOHC | Remains in a liquid state in both hydrogenated and dehydrogenated forms. mdpi.com |

| Anthraquinone Derivatives | Organic Batteries | Can be used as redox-active materials; redox potentials can be tuned by modification. dtu.dkdb-thueringen.de |

| Methanol-Ethylenediamine System | LOHC | A reversible system with high theoretical hydrogen capacity. nih.gov |

Synthetic Utility as Advanced Intermediates

Precursors for Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

1,2-Dihydroanthracene and its derivatives are valuable intermediates in organic synthesis, serving as building blocks for more complex molecular architectures. ontosight.ai The partially saturated ring of 1,2-dihydroanthracene offers unique reactivity compared to the fully aromatic anthracene, making it a versatile precursor for a variety of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. ontosight.ainih.govcdc.gov

The synthesis of complex PAHs often involves the controlled aromatization or further functionalization of dihydro-precursors. nih.gov For example, dihydroanthracene can be a starting material for the synthesis of larger, more intricate PAH structures, which are of interest in materials science and electronics. ontosight.ai The presence of an ethyl group, as in this compound, can direct the regioselectivity of subsequent reactions, allowing for the synthesis of specifically substituted PAHs.

Furthermore, the dihydroanthracene scaffold can be used to construct heterocyclic systems. researchgate.netopenmedicinalchemistryjournal.com By introducing heteroatoms into the ring system or by reacting the dihydroanthracene core with appropriate reagents, a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles can be accessed. researchgate.netopenmedicinalchemistryjournal.com For instance, dihydroanthracene derivatives have been used to synthesize new heterocyclic compounds incorporating thiazole (B1198619) and benzimidazole (B57391) moieties, which have been evaluated for their biological activities. researchgate.net The Barton-Zard reaction of 2-(phenylsulfonyl)-1,2-dihydroanthracene with ethyl-2-cyanoacetate demonstrates its utility in forming naphtho[2,3-f]isoindole derivatives. mpg.de

Building Blocks for Novel Macrocyclic and Supramolecular Systems

The rigid and well-defined geometry of the anthracene framework makes its derivatives, including this compound, attractive building blocks for the construction of macrocyclic and supramolecular assemblies. sci-hub.seub.edu Supramolecular chemistry focuses on the design and synthesis of large, organized structures held together by non-covalent interactions. researchgate.net

Alkoxyanthracenes, which can be prepared from the corresponding dihydroanthracene precursors, have been utilized in the construction of photoresponsive supramolecular systems. sci-hub.se The dihydroanthracene unit itself can be incorporated into larger macrocyclic structures. For example, 9,10-dihydroanthracene (B76342) derivatives bridged by a crown ether unit at the 1,8-positions have been synthesized. clockss.org These compounds exhibit interesting host-guest chemistry, with the crown ether cavity capable of binding metal cations. clockss.org The presence of an ethyl group could be used to fine-tune the shape and properties of the resulting macrocycle, influencing its binding selectivity and affinity for guest molecules.

The ability of dihydroanthracene derivatives to participate in the formation of coordination polymers has also been noted. By coordinating with metal ions, these compounds can self-assemble into extended, ordered structures with potential applications in catalysis and materials science.

Emerging Research Frontiers for this compound and Derivatives

Emerging research on this compound and related structures is pushing the boundaries of their applications in several advanced fields.

One area of significant interest is the development of novel catalysts. Macrocyclic compounds based on structures that can be derived from dihydroanthracene are being explored as oxidation catalysts. google.com The stability and reactivity of these catalysts are highly dependent on the substituents on the macrocyclic ligand. The introduction of an ethyl group could modulate the electronic and steric properties of the catalyst, potentially enhancing its performance and stability. google.com

In the realm of bio-conjugation, strategies for the site-selective modification of proteins are crucial for developing new biotherapeutics and diagnostic tools. acs.org While not directly involving this compound, the functionalization of complex organic molecules for attachment to biomolecules is a key research direction. acs.org The dihydroanthracene core could serve as a scaffold for developing new linkers and labels for bioconjugation, with the ethyl group providing a potential point for further chemical modification.

Furthermore, the study of the fundamental properties of dihydroaromatic compounds continues to be an active area of research. For example, investigations into the isostructural crystallization behavior of dihydroanthracene and dihydroacridine provide insights into the influence of subtle structural changes on crystal packing. researchgate.net Understanding these fundamental properties is essential for the rational design of new materials with desired solid-state characteristics.

The development of new synthetic methodologies also represents an important frontier. For instance, the Friedel–Crafts cyclization leading to (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts without the expected dehydration opens up new avenues for the synthesis of functionalized dihydroanthracene derivatives. mdpi.com These new synthetic tools will undoubtedly facilitate the exploration of the properties and applications of compounds like this compound in the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.